molecular formula C12H21NO4 B2618078 2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 1780344-75-3

2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Cat. No. B2618078
CAS RN: 1780344-75-3
M. Wt: 243.303
InChI Key: XKBYUNHRBFIONS-UHFFFAOYSA-N
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Description

2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid, also known as MMMPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MMMPA is a derivative of pyrrolidine and has been synthesized using different methods.

Scientific Research Applications

Luminescent Heterocyclic Compounds

Research on substituted pyridylthiazoles, which share structural similarities with the query compound, has demonstrated their potential utility in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. These properties suggest potential applications in sensing technologies and optical devices (Grummt et al., 2007).

Molecular Properties and Quantum Chemical Investigations

A study on substituted pyrrolidinones, including quantum-chemical calculations, explored their electronic properties, such as HOMO and LUMO energy levels. This research provides foundational knowledge on the electronic characteristics of pyrrolidinone derivatives, which could be extrapolated to understand the electronic behavior of similar compounds (Bouklah et al., 2012).

Synthesis and Reactivity of Pyrrole Derivatives

A study on the synthesis of pyrano[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives via cyclocondensation of acylketene S,N- and N,N-acetals with maleic anhydride and maleimide provides insights into synthetic strategies that could be applicable to the synthesis or functionalization of the query compound (Gupta et al., 1988).

Pyrolysis of Glucans

Research into the pyrolysis of glucans and the resulting formation of various compounds sheds light on chemical mechanisms that could be relevant to understanding the thermal stability and decomposition products of the query compound (Ponder & Richards, 1993).

properties

IUPAC Name

2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-9(6-10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBYUNHRBFIONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

CAS RN

1780344-75-3
Record name 2-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}acetic acid
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